molecular formula C8H6N2O3 B12330875 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid

Cat. No.: B12330875
M. Wt: 178.14 g/mol
InChI Key: KWVLSRXNMGSYMT-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid group at the 4-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions. For example, the cyclization of a pyridine-2-carboxylic acid derivative with an appropriate amine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
  • Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide

Uniqueness

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7-1-4-5(8(12)13)2-9-3-6(4)10-7/h2-3H,1H2,(H,10,11)(H,12,13)

InChI Key

KWVLSRXNMGSYMT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NC=C2C(=O)O)NC1=O

Origin of Product

United States

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